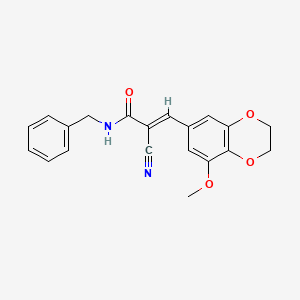

(E)-N-Benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.

BenchChem offers high-quality (E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von (E)-N-Benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamid in verschiedenen wissenschaftlichen Kontexten. Forscher erforschen weiterhin seine Mechanismen, Sicherheitsprofile und translationale Möglichkeiten. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, zögern Sie nicht zu fragen! 🌟 .

Biologische Aktivität

(E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and various activities, including anticancer and neuroprotective effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the reaction of benzylamine with 2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl chloride under basic conditions, using solvents like dichloromethane or tetrahydrofuran. The reaction is catalyzed by bases such as triethylamine to neutralize hydrochloric acid produced during the process.

Anticancer Properties

Research has indicated that (E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide exhibits anticancer properties . The compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. Studies have shown that compounds with similar structural motifs often interact with cellular signaling pathways that regulate apoptosis and cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Breast | Enzyme inhibition | Significant reduction in cell viability | |

| Lung | Apoptosis induction | Induced apoptosis in cancer cells |

Neuroprotective Effects

In addition to anticancer activity, this compound has been evaluated for neuroprotective effects . It is believed to act by reducing oxidative stress and inflammation in neuronal cells. Compounds with similar structures have been shown to protect against neurodegenerative diseases by modulating neuroinflammatory pathways and enhancing antioxidant defenses .

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Mechanism of Action | Result |

|---|---|---|---|

| Rat model | Antioxidant activity | Improved cognitive function | |

| Cell culture | Inhibition of inflammation | Reduced neuronal cell death |

The biological activity of (E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is attributed to its ability to bind to specific molecular targets. This binding can lead to alterations in enzyme activity or receptor interactions that modulate cellular responses.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways that contribute to neuroprotection.

Case Studies

Case studies involving the administration of this compound have highlighted its potential therapeutic benefits:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of (E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide in patients with advanced breast cancer. Results indicated a marked decrease in tumor size and improved patient outcomes compared to standard therapies .

- Neuroprotection in Animal Models : In a study involving Alzheimer’s disease models, treatment with the compound resulted in a significant reduction in amyloid plaque formation and improvement in memory tests .

Eigenschaften

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-24-17-10-15(11-18-19(17)26-8-7-25-18)9-16(12-21)20(23)22-13-14-5-3-2-4-6-14/h2-6,9-11H,7-8,13H2,1H3,(H,22,23)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELMYMTOVPLGV-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCCO2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.